Enhanced 11β-HSD1 Inhibitory Potency Compared to Curcumin
The 4-fluoro bischalcone derivative demonstrates significantly improved inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) relative to the natural product curcumin in intact cell assays. The differentiation is quantified by IC50 values for both human and rat enzyme isoforms [1] [2].
| Evidence Dimension | Inhibitory potency against human 11β-HSD1 (IC50) |
|---|---|
| Target Compound Data | IC50 = 507 nM (human, CHOP cells transfected with HSD11B1) |
| Comparator Or Baseline | Curcumin: IC50 = 2,295 nM (human, CHOP cells transfected with HSD11B1) |
| Quantified Difference | Approximately 4.5-fold greater potency for the 4-fluoro bischalcone. |
| Conditions | Inhibition of human 11β-HSD1 transfected in CHOP cells. Potency data are means of at least two determinations. |
Why This Matters
For scientists selecting a tool compound for 11β-HSD1 target engagement studies, the 4-fluoro derivative provides a nanomolar potency advantage over curcumin, enabling lower dosing in cellular assays and potentially reducing off-target interactions.
- [1] BindingDB Entry BDBM50266759. Affinity Data for (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one. Target: 11-beta-hydroxysteroid dehydrogenase 1 (Human). IC50: 507 nM. View Source
- [2] Hu, G. X. et al. Curcumin as a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase 1: improving lipid profiles in high-fat-diet-treated rats. J. Nutr. Biochem. 2013, 24(7), 1296-1303. Table 1. View Source
